BenchChemオンラインストアへようこそ!

Mant-cgmp

PKG signaling PDE enzymology cGMP pharmacology

Choose MANT-cGMP for reliable, real-time PDE and sGC activity assays without kinase interference. This PKG-inactive fluorescent substrate (λexc 350/λem 441 nm) eliminates downstream signaling crosstalk, delivering a 45% fluorescence decrease upon hydrolysis. Ideal for 96/384-well HTS, it enables continuous monitoring—no separation steps needed. Dual function as PDE substrate and adenylyl cyclase inhibitor (Ki 100 µM) supports cAMP/cGMP crosstalk studies. Maximize assay precision with the only validated continuous optical sGC assay substrate.

Molecular Formula C18H19N6O8P
Molecular Weight 478.4 g/mol
CAS No. 83707-15-7
Cat. No. B13408201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMant-cgmp
CAS83707-15-7
Molecular FormulaC18H19N6O8P
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N
InChIInChI=1S/C18H19N6O8P/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25)/t10-,12-,13-,16-/m1/s1
InChIKeyWKGUYUNJVBVOOQ-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MANT-cGMP (CAS 83707-15-7): Fluorescent cGMP Analog for PDE & Cyclase Research – Technical Specifications and Product Overview


MANT-cGMP (2′-O-(N′-Methylanthraniloyl)guanosine-3′,5′-cyclic monophosphate, sodium salt) is a ribose-modified fluorescent analog of cyclic guanosine monophosphate (cGMP) bearing an N-methylanthraniloyl (MANT) fluorophore at the 2′-O position of the ribose ring [1]. The compound exhibits intrinsic fluorescence with excitation maximum at 350 nm and emission maximum at 441 nm, and is supplied as a sodium salt with purity ≥98% by HPLC [2]. MANT-cGMP is classified as a fluorescent, PKG-inactive cGMP analog that serves as a substrate for multiple human phosphodiesterase (PDE) isoforms, undergoing a quantifiable decrease in fluorescence upon enzymatic hydrolysis to MANT-GMP [3]. It also functions as an inhibitor of mammalian membrane adenylyl cyclase (mAC) with a Ki of 100 µM [4]. The compound is light-sensitive, stored at −20°C, and has a calculated lipophilicity of 2.00 [2].

Why MANT-cGMP Cannot Be Replaced by Other Fluorescent or Native cGMP Analogs in PDE and Cyclase Research


Substituting MANT-cGMP with unmodified cGMP, 8-Br-cGMP, 8-Fluo-cGMP, PET-cGMP, or other cGMP analogs introduces confounding pharmacological activities that fundamentally alter experimental outcomes. Native cGMP and analogs such as 8-Br-cGMP and PET-cGMP potently activate cGMP-dependent protein kinase (PKG; Ka ≈ 0.1–0.9 µM for PKG-Iα/Iβ) [1], whereas MANT-cGMP is explicitly PKG-inactive, enabling PDE activity measurement without triggering downstream kinase signaling cascades . Conversely, 8-Fluo-cGMP (λexc 494 nm, λem 517 nm) occupies the fluorescein spectral channel, overlapping with GFP/FITC detection windows, while MANT-cGMP's shorter-wavelength MANT fluorophore (λexc 350 nm, λem 441 nm) provides spectral orthogonality [2]. Furthermore, the MANT fluorophore's environment-sensitive quantum yield produces a 45% decrease in emission intensity specifically upon PDE-catalyzed hydrolysis—a ratiometric property absent in fluorescein- or BODIPY-conjugated cGMP analogs—enabling real-time, continuous kinetic monitoring without separation steps [3]. These functional divergences mean that each cGMP analog answers a different experimental question; selecting the wrong one introduces either unwanted pathway activation or assay incompatibility.

MANT-cGMP Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement Decisions


MANT-cGMP Is PKG-Inactive, Unlike Native cGMP and Widely Used PKG-Activating Analogs 8-Br-cGMP and PET-cGMP

MANT-cGMP is explicitly characterized as a fluorescent, PKG-inactive cyclic GMP analogue [1]. This contrasts fundamentally with native cGMP, which activates PKG-Iα with a Ka of ~0.1 µM and PKG-Iβ with a Ka of ~0.9 µM [2], and with 8-Br-cGMP, a well-established PKG agonist . PET-cGMP is also a membrane-permeant PKG activator . The 2′-O-MANT modification on the ribose of MANT-cGMP sterically blocks productive interaction with the PKG cyclic nucleotide-binding domain while preserving PDE substrate recognition. This functional segregation means that MANT-cGMP reports on PDE hydrolytic activity without simultaneously triggering cGMP-dependent protein kinase signaling—a confounding variable that complicates interpretation when using native cGMP or PKG-activating analogs in PDE activity assays conducted in cellular lysates or intact systems containing endogenous PKG.

PKG signaling PDE enzymology cGMP pharmacology

45% Fluorescence Decrease Upon PDE Hydrolysis Enables Continuous Real-Time Kinetic Monitoring, Eliminating Radioisotope and HPLC Workflows

Johnson et al. (1987) demonstrated that MANT-cGMP undergoes a 45% decrease in fluorescence intensity upon cleavage by brain PDE in the presence of calmodulin, with the fluorescence signal correlating linearly with product formation (r = 0.996) [1]. This intrinsic optical change enables direct, continuous, real-time monitoring of PDE hydrolysis kinetics without requiring chromatographic separation, radiolabeled substrates, or coupled enzyme detection systems. In contrast, traditional PDE assays using [³H]-cGMP require timed aliquots, scintillation counting, and separation of substrate from product via column chromatography [2], while HPLC/MS-based methods for native cNMP quantification demand expensive instrumentation and technical expertise available to relatively few laboratories [3]. The MANT-cGMP fluorescence assay achieves comparable quantitative accuracy—PDE5A hydrolysis rates measured by MANT-cGMP fluorescence (374 ± 55.9 nmol/mg/min) closely match those obtained for native cGMP by mass spectrometry (403 nmol/mg/min) [4]—while providing continuous kinetic traces with data points every 20 seconds [5].

PDE assay continuous fluorescence high-throughput screening

MANT-cGMP Exhibits Near-Native Kinetic Fidelity as a PDE5A Substrate with Comparable Km and Vmax Values to Unmodified cGMP

A central requirement for any fluorescent substrate analog is that the fluorophore modification does not grossly distort enzyme recognition and turnover. Reinecke et al. (2013) directly compared Michaelis-Menten parameters of MANT-cGMP and native cGMP for recombinant human PDE5A and PDE1B [1]. For PDE5A, the Km of MANT-cGMP was 2.1 µM, falling within or below the reported literature range for native cGMP (2.9–6.2 µM), indicating that the 2′-O-MANT modification slightly improves apparent binding affinity. The Vmax for MANT-cGMP (1.6 µmol/min/mg) was comparable to that of native cGMP (1.3 µmol/min/mg), demonstrating preserved catalytic turnover [2]. For PDE1B, Km values were similarly concordant (MANT-cGMP 2.4 µM vs. cGMP 1.2–5.9 µM), although Vmax was reduced (9.1 vs. 30 µmol/min/mg), indicating isoform-specific kinetic effects [2]. The overall PDE5A hydrolysis rate measured by fluorescence (374 ± 55.9 nmol/mg/min) matched the native cGMP rate determined by mass spectrometry (403 nmol/mg/min), confirming that MANT-cGMP serves as a faithful surrogate substrate for therapeutically relevant PDE isoforms [3].

enzyme kinetics Michaelis-Menten PDE5A substrate fidelity

1.82-Fold Fluorescence Increase from MANT-GTP to MANT-cGMP Enables Real-Time Soluble Guanylyl Cyclase Activity Measurement

Newton et al. (2010) demonstrated that the cyclization of MANT-GTP to MANT-cGMP by purified soluble guanylyl cyclase (sGC) produces a 1.82 ± 0.07-fold increase in emission intensity when monitored at 430 nm with excitation at 280 nm [1]. This fluorescence enhancement is specific to the cyclic product and is linearly proportional to MANT-cGMP concentration, providing a direct, real-time optical readout of sGC enzymatic activity without requiring HPLC product confirmation. Activation of sGC by the NO donor DETA/NO produced a rapid fluorescence rise reaching 1.6- to 1.8-fold above basal levels within seconds, and the sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) completely abolished this signal [2]. Traditional sGC activity assays rely on endpoint measurement of cGMP accumulation via radioimmunoassay or ELISA, which cannot resolve sub-second kinetic events [3]. The MANT-GTP → MANT-cGMP fluorescence gain thus uniquely provides temporal resolution of sGC activation and deactivation kinetics at the seconds timescale.

guanylyl cyclase assay nitric oxide signaling real-time kinetics

MANT-cGMP Functions as a Dual-Purpose Tool: PDE Substrate Plus Adenylyl Cyclase Inhibitor (Ki = 100 µM), a Combined Functionality Absent in Other Fluorescent cGMP Analogs

MANT-cGMP is not only a PDE substrate but also an inhibitor of mammalian membrane adenylyl cyclase (mAC), with a reported Ki of 100 µM (pKi = 4) [1]. This property distinguishes it from other fluorescent cGMP analogs such as 8-Fluo-cGMP, which functions primarily as a CNG channel activator and PDE substrate but lacks documented AC inhibitory activity [2], and from 2′-Fluo-AHC-cGMP (a fluorescein-based PKG-inactive probe) which similarly does not report AC inhibition . The structural basis for MANT-nucleotide AC inhibition has been elucidated crystallographically: MANT-GTP occupies the catalytic site of mAC (VC1:IIC2 complex) at the interface of the C1 and C2 domains, coordinating two metal ions and competing with ATP substrate, with MANT-substituted guanine nucleotides being a distinct class of potent competitive mAC inhibitors (Ki values in the 10 nM range for the triphosphate forms) [3]. While MANT-cGMP (the cyclic monophosphate) is a weaker inhibitor than MANT-GTP, its Ki of 100 µM provides a complementary pharmacological tool for simultaneously monitoring PDE activity (via fluorescence decrease) while suppressing cAMP production in the same experimental system—a unique dual capability that simplifies experimental design for cGMP/cAMP crosstalk studies.

adenylyl cyclase inhibition dual functionality cAMP/cGMP crosstalk

High-Impact Application Scenarios for MANT-cGMP in PDE Drug Discovery, Cyclase Research, and cGMP Signaling Studies


High-Throughput Screening of PDE5 Inhibitors Using Continuous Fluorescence Kinetics

MANT-cGMP enables 96- and 384-well microplate-based PDE5 inhibitor screening with real-time fluorescence monitoring every 20 seconds, eliminating the need for quenched aliquots, scintillation counting, or post-reaction HPLC analysis [1]. The 45% fluorescence decrease upon hydrolysis provides a robust signal window (r = 0.996 linearity), and the near-native Km of 2.1 µM for PDE5A (vs. 2.9–6.2 µM for cGMP) ensures that inhibitor IC50 values derived from MANT-cGMP assays closely approximate those obtained with the physiological substrate [2]. This workflow has been validated across PDE1B, PDE3A, PDE5A, and PDE9A isoforms, supporting broad PDE selectivity profiling [3].

Real-Time Kinetic Analysis of Soluble Guanylyl Cyclase Activation and Inhibition by NO Donors and sGC Modulators

The 1.82 ± 0.07-fold fluorescence increase upon sGC-catalyzed conversion of MANT-GTP to MANT-cGMP provides the only established continuous optical assay for real-time monitoring of sGC activity with sub-second kinetic resolution [1]. This enables precise quantification of NO donor potency, sGC activator synergism (e.g., BAY 41-2272), and inhibitor efficacy (e.g., ODQ) without requiring HPLC product validation for each data point. The assay is suitable for purified recombinant sGC preparations and may be optimized for cellular environments [2].

cGMP-Specific PDE Activity Measurement in Biological Matrices Without PKG-Mediated Feedback Interference

Because MANT-cGMP is PKG-inactive, it can be used to assay PDE activity in cell lysates, tissue homogenates, and partially purified protein preparations that contain endogenous cGMP-dependent protein kinase [1]. Unlike native cGMP or PKG-activating analogs (8-Br-cGMP, PET-cGMP), MANT-cGMP reports exclusively on PDE hydrolytic turnover without simultaneously triggering PKG autophosphorylation, substrate phosphorylation cascades, or allosteric PDE regulation by PKG—thereby isolating PDE catalytic activity as the sole measured variable [2]. This property is critical for accurate PDE inhibitor pharmacology in complex biological samples.

Simultaneous PDE Activity Monitoring with Adenylyl Cyclase Suppression for cAMP/cGMP Crosstalk Studies

MANT-cGMP's dual functionality as both a PDE substrate and an adenylyl cyclase inhibitor (Ki = 100 µM) [1] allows researchers to measure cGMP hydrolysis kinetics while concurrently suppressing cAMP synthesis in the same reaction vessel. This experimental design is particularly valuable for studying PDE isoform selectivity, cAMP/cGMP crosstalk in cardiovascular and neuronal signaling, and the pharmacological interplay between cyclic nucleotide pathways, reducing the number of reagents and experimental groups required [2].

Quote Request

Request a Quote for Mant-cgmp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.